REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH3:37][S:38]([CH3:39])=[O:40].[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46].[Cl:1][c:2]1[cH:3][c:4]([N+:11]([O-:12])=[O:13])[c:5]2[c:6]([n:7]1)[nH:8][cH:9][cH:10]2.[K+:18].[K+:19].[NH2:28][c:29]1[cH:30][c:31]([F:36])[c:32]([OH:35])[cH:33][cH:34]1.[Na+:26].[Na+:27].[S:20]([S:21]([O-:22])=[O:23])([O-:24])=[O:25]>>[Cl:1][c:2]1[cH:3][c:4]([O:35][c:32]2[c:31]([F:36])[cH:30][c:29]([NH2:28])[cH:34][cH:33]2)[c:5]2[c:6]([n:7]1)[nH:8][cH:9][cH:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)nc2[nH]ccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)c(F)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(Oc2cc(Cl)nc3[nH]ccc23)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |